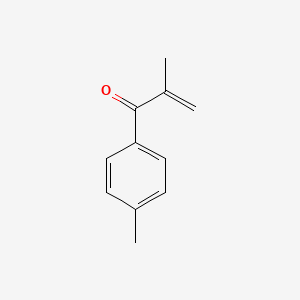

2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVVYDQOGSAAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531572 | |

| Record name | 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62834-89-3 | |

| Record name | 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one from p-Tolualdehyde

Executive Summary

This technical guide provides a detailed, research-grade methodology for the synthesis of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, a valuable α,β-unsaturated ketone, commencing from the readily available precursor, p-tolualdehyde. The synthetic strategy is a robust, multi-step process designed for clarity, reproducibility, and efficiency. It hinges on a logical sequence of established organic transformations: a Grignard reaction to form a key C-C bond, a selective oxidation to generate a ketone intermediate, and a subsequent Mannich reaction followed by elimination to construct the target enone system. This document is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also in-depth mechanistic discussions, rationale for procedural choices, and troubleshooting insights to ensure successful execution.

Introduction and Strategic Overview

The α,β-unsaturated ketone moiety, present in the target molecule this compound, is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2] This functional group acts as a Michael acceptor, enabling a wide range of conjugate addition reactions for the construction of more complex molecular architectures.[2] The synthesis of such compounds, particularly chalcone derivatives, is of significant interest for developing novel therapeutic agents with activities spanning anti-inflammatory, antioxidant, and antimalarial properties.[1][3][4]

The challenge addressed herein is the conversion of an aromatic aldehyde, p-tolualdehyde, into a specific α-methylated enone. A direct one-step condensation is not feasible. Therefore, a strategic multi-step approach is required.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a practical pathway. The target enone can be formed via an elimination reaction from a β-amino ketone, commonly known as a Mannich base.[5][6] This Mannich base, in turn, is synthesized from a ketone intermediate, 1-(p-tolyl)propan-1-one , formaldehyde, and a secondary amine. This key ketone intermediate is not commercially available in the same abundance as the starting aldehyde and can be synthesized from p-tolualdehyde in two high-yielding steps: a Grignard addition to form a secondary alcohol, followed by oxidation.

Caption: Retrosynthetic pathway for the target enone.

This multi-step strategy provides excellent control over each transformation, ensuring high purity of intermediates and maximizing the overall yield of the final product.

Synthetic Pathway: Mechanistic Insights and Experimental Design

The overall synthetic workflow is a four-stage process, transforming the starting aldehyde into the final α,β-unsaturated ketone.

Caption: Overall synthetic workflow from start to finish.

Stage 1: Synthesis of 1-(p-tolyl)propan-1-ol via Grignard Reaction

The initial step involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of p-tolualdehyde.[7][8][9] The use of ethylmagnesium bromide (EtMgBr) extends the carbon chain by two carbons, directly forming the propanol backbone required for the subsequent intermediate.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, especially water, which would quench the reagent and form ethane.[10] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

-

Mechanism: The carbon atom of the ethyl group in EtMgBr carries a partial negative charge and acts as a powerful nucleophile, attacking the carbonyl carbon of p-tolualdehyde. The reaction proceeds through a six-membered ring transition state if we consider the coordination of magnesium. An acidic workup is then required to protonate the resulting alkoxide to yield the secondary alcohol.[8]

Stage 2: Oxidation to 1-(p-tolyl)propan-1-one

The secondary alcohol synthesized in Stage 1 is selectively oxidized to the corresponding ketone. Over-oxidation to a carboxylic acid is not a concern for secondary alcohols.

Causality of Experimental Choices:

-

Choice of Oxidant: While several reagents can accomplish this transformation (e.g., Swern oxidation, Dess-Martin periodinane), Pyridinium chlorochromate (PCC) is a reliable and convenient choice for this scale of reaction. It is milder than chromic acid and avoids the use of strong aqueous acids, which could promote side reactions. The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM).

Stage 3 & 4: Mannich Reaction and Thermal Elimination

This final sequence is the cornerstone of the synthesis, constructing the α,β-unsaturated system.

-

The Mannich Reaction: This is a three-component condensation involving the ketone intermediate (1-(p-tolyl)propan-1-one), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine, used as its hydrochloride salt).[5][11][12] The reaction is typically acid-catalyzed.

Mechanism:

-

Iminium Ion Formation: Formaldehyde and dimethylamine react to form an electrophilic dimethylaminium ion (an iminium ion), often referred to as an Eschenmoser's salt precursor.[5]

-

Enolization: The ketone, 1-(p-tolyl)propan-1-one, tautomerizes in the acidic medium to its enol form.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new C-C bond at the α-position to the carbonyl group. This yields the β-amino ketone, or Mannich base.[11][12]

Caption: Core mechanism of the Mannich reaction.

-

Thermal Elimination: The resulting Mannich base is often stable as its hydrochloride salt.[6] However, upon heating, it readily undergoes an elimination reaction. The amino group is a poor leaving group, but under thermal conditions, an E1cb-like or syn-elimination mechanism can occur to yield the thermodynamically stable conjugated enone system. This step drives the reaction to completion.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1-(p-tolyl)propan-1-ol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Magnesium Turnings | 24.31 | 2.67 g | 110 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |

| Bromoethane | 108.97 | 12.0 g (8.1 mL) | 110 |

| p-Tolualdehyde | 120.15 | 12.0 g (11.8 mL) | 100 |

| Saturated NH₄Cl (aq) | - | 100 mL | - |

| 1M HCl (aq) | - | 50 mL | - |

Procedure:

-

Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Protect the system with calcium chloride drying tubes.

-

Place the magnesium turnings in the flask.

-

Dissolve the bromoethane in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add approximately 5-10 mL of the bromoethane solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), gently warm the flask with a heat gun until initiation.

-

Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has been consumed.

-

Dissolve the p-tolualdehyde in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent in an ice bath and add the p-tolualdehyde solution dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. Stir until the solids dissolve.

-

Transfer the mixture to a separatory funnel. If solids persist, add 50 mL of 1M HCl.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product, 1-(p-tolyl)propan-1-ol, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of 1-(p-tolyl)propan-1-one

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(p-tolyl)propan-1-ol | 150.22 | 12.0 g | 80 |

| Pyridinium Chlorochromate (PCC) | 215.56 | 25.8 g | 120 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Celite or Silica Gel | - | ~20 g | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend the PCC in 150 mL of dichloromethane.

-

Dissolve the 1-(p-tolyl)propan-1-ol in 50 mL of DCM and add this solution to the PCC suspension in one portion with stirring.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short plug of silica gel or Celite to filter out the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude ketone, 1-(p-tolyl)propan-1-one, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(p-tolyl)propan-1-one | 148.20 | 7.4 g | 50 |

| Dimethylamine Hydrochloride | 81.54 | 4.5 g | 55 |

| Paraformaldehyde | (30.03)n | 1.8 g | 60 (as CH₂O) |

| Concentrated HCl | - | 1 mL | - |

| Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 1-(p-tolyl)propan-1-one, dimethylamine hydrochloride, and paraformaldehyde.

-

Add ethanol followed by the concentrated HCl.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-5 hours. The solution should become homogeneous.

-

Monitor the reaction by TLC. Upon consumption of the starting ketone, cool the reaction to room temperature.

-

Elimination: Remove the solvent under reduced pressure. The residue is the crude Mannich base hydrochloride. To induce elimination, the crude salt can be dissolved in a minimal amount of water, made basic with sodium carbonate, and then steam distilled. Alternatively, and more simply for many Mannich bases, direct heating of the crude product under vacuum (thermal elimination) can yield the enone. For a more controlled laboratory procedure, dissolve the crude salt in ethanol and reflux for an additional 1-2 hours.

-

Workup: After elimination, cool the mixture, pour it into water, and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the final product, this compound, by vacuum distillation or column chromatography on silica gel.

Data Summary and Characterization

| Compound | Structure | Expected Yield | Physical State | Key Spectroscopic Data |

| 1-(p-tolyl)propan-1-ol | p-CH₃-C₆H₄-CH(OH)CH₂CH₃ | 85-95% | Colorless oil | IR (cm⁻¹): 3400 (broad, O-H), 2960 (C-H). ¹H NMR (CDCl₃): δ ~4.6 (t, 1H, CH-OH), 2.3 (s, 3H, Ar-CH₃), 1.8 (q, 2H, CH₂), 0.9 (t, 3H, CH₃). |

| 1-(p-tolyl)propan-1-one | p-CH₃-C₆H₄-C(=O)CH₂CH₃ | 80-90% | Low-melting solid | IR (cm⁻¹): 1685 (strong, C=O). ¹H NMR (CDCl₃): δ 7.8 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 2.9 (q, 2H, CH₂), 2.4 (s, 3H, Ar-CH₃), 1.2 (t, 3H, CH₃). |

| Target Product | p-CH₃-C₆H₄-C(=O)C(CH₃)=CH₂ | 60-75% (from ketone) | Pale yellow oil | IR (cm⁻¹): 1660 (C=O, conjugated), 1625 (C=C). ¹H NMR (CDCl₃): δ ~5.8-6.0 (m, 2H, =CH₂), 2.4 (s, 3H, Ar-CH₃), 2.0 (s, 3H, =C-CH₃). |

Conclusion

This guide has detailed a reliable and mechanistically sound three-stage synthesis of this compound from p-tolualdehyde. By leveraging a sequence of Grignard addition, oxidation, and a Mannich/elimination cascade, the target molecule can be accessed in good overall yield. The provided protocols are robust and include justifications for key experimental choices, empowering researchers to not only replicate the synthesis but also to adapt it for analogous targets. This pathway underscores the utility of combining classical name reactions to achieve the synthesis of valuable molecular scaffolds for chemical and pharmaceutical research.

References

-

Mannich reaction - Wikipedia. [Link]

-

What is the product of a mixed aldol condensation between p-tolualdehyde (C8H8O) and acetone? - Filo. [Link]

-

Chalcone Mannich base derivatives: synthesis, antimalarial activities against Plasmodium knowlesi, and molecular docking analysis - RSC Publishing. [Link]

-

Perform an aldol condensation reaction with p-tolualdehyde and acetone. - Brainly. [Link]

-

Synthesis and characterisation of chalcone derivatives and their antioxidant activity. [Link]

-

Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. [Link]

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. [Link]

-

Show the possible side products of the mixed aldol condensation reaction between acetone and p-tolualdehyde. Hint - Homework.Study.com. [Link]

-

Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. [Link]

-

Synthesis of Nitrogen-Containing Chalcone Via One-Pot Three-Component Reaction: Part IV. [Link]

-

Mannich Reaction | PDF - Scribd. [Link]

-

Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction - Odinity. [Link]

-

Mannich Reaction Mechanism - BYJU'S. [Link]

-

Grignard Reaction - Organic Chemistry Portal. [Link]

-

Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson - Study.com. [Link]

-

Aldol condensation and Crossed aldol condensation reaction- Definition, Examples, Mechanism and Uses. - Online Chemistry notes. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

-

grignard reagents - Chemguide. [Link]

Sources

- 1. Chalcone Mannich base derivatives: synthesis, antimalarial activities against Plasmodium knowlesi , and molecular docking analysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05361J [pubs.rsc.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis and characterisation of chalcone derivatives and their antioxidant activity - UTAR Institutional Repository [eprints.utar.edu.my]

- 4. Synthesis and anti-inflammatory activity of chalcones and related Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. scribd.com [scribd.com]

- 7. odinity.com [odinity.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Mannich reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

Technical Guide: NMR Characterization of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

The following technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy data for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS: 62834-89-3). This document is structured to assist researchers in the precise identification and quality control of this

Introduction & Structural Context[1]

This compound , also known as 4'-methylmethacrylophenone , is a conjugated system featuring a p-tolyl moiety linked to a methacryloyl group. Its structure is defined by a rigid enone framework where the carbonyl is conjugated with both the aromatic ring and the terminal alkene.

Structural Significance

-

Conjugation: The

-system extends from the aromatic ring through the carbonyl to the alkene, influencing the chemical shifts of the vinyl protons and the carbonyl carbon. -

Sterics: The

-methyl group on the vinyl chain introduces steric bulk, preventing free rotation and locking the conformation, which results in distinct chemical environments for the geminal vinyl protons.

Molecular Specifications

-

Formula: C

H

Experimental Methodology

To ensure reproducibility and data integrity, the following protocol is recommended for acquiring the spectra described in this guide.

Sample Preparation[8][9][10]

-

Solvent: Deuterated Chloroform (

, 99.8% D) is the standard solvent due to its excellent solubility for this ketone and lack of interfering signals in the critical regions. -

Concentration: Prepare a solution of approximately 10–15 mg of analyte in 0.6 mL of solvent.

-

Reference: Use Tetramethylsilane (TMS,

ppm) as the internal standard. -

Temperature: Acquire data at 298 K (25 °C) to minimize dynamic broadening effects.

Visualization: Structural Numbering & Workflow

The following diagram outlines the atom numbering scheme used in the assignment tables and the logical flow of the characterization process.

Figure 1: Analytical workflow and conceptual numbering scheme for NMR characterization.

NMR Data Analysis

The proton NMR spectrum is characterized by three distinct regions: the aromatic zone (deshielded), the vinyl zone (mid-field), and the aliphatic zone (shielded).

NMR Shift Table ( , 400 MHz)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 7.64 | Doublet ( | 2H | Ar-H (Ortho, 2', 6') | Deshielded by the adjacent carbonyl anisotropy. |

| 7.25 | Doublet ( | 2H | Ar-H (Meta, 3', 5') | Typical aromatic range; coupled to ortho protons. |

| 5.62 | Singlet | 1H | Vinyl-H (C=CH | Trans to the carbonyl; deshielded by anisotropy. |

| 5.42 | Singlet | 1H | Vinyl-H (C=CH | Cis to the carbonyl; slightly more shielded. |

| 2.41 | Singlet | 3H | Ar-CH | Methyl group on the aromatic ring (p-tolyl).[5] |

| 2.08 | Singlet | 3H | Vinyl-CH | Methyl group on the |

Expert Commentary

-

The Aromatic System: The signals at 7.64 and 7.25 ppm form a classic AA'BB' pattern (often appearing as two doublets), characteristic of para-disubstituted benzenes. The downfield shift of the ortho protons (7.64 ppm) confirms the electron-withdrawing nature of the carbonyl group attached to the ring.

-

The Vinyl Singlets: Unlike monosubstituted alkenes which show complex splitting, the terminal methylene protons here appear as two singlets. This is because there is no vicinal proton to couple with. The small geminal coupling (

) is often too fine to resolve clearly or results in slightly broadened singlets. The separation (

NMR Data Analysis

The carbon spectrum confirms the backbone structure, distinguishing the ketone carbonyl from the alkene carbons and the aromatic ring.[1]

NMR Shift Table ( , 100 MHz)

| Shift ( | Type | Assignment | Structural Insight |

| 199.3 | Quaternary (C) | C=O (Carbonyl) | Conjugated ketone; shift is typical for Ar-CO-C=C systems. |

| 144.1 | Quaternary (C) | C-2 ( | The |

| 143.2 | Quaternary (C) | C-4' (Ar-C -Me) | Para-carbon bearing the methyl group. |

| 135.1 | Quaternary (C) | C-1' (Ar-C -CO) | Ipso-carbon attached to the carbonyl. |

| 129.2 | Methine (CH) | C-2', 6' (Ortho) | Aromatic CH signals. |

| 128.8 | Methine (CH) | C-3', 5' (Meta) | Aromatic CH signals. |

| 125.1 | Methylene (CH | C-3 ( | Terminal alkene carbon; distinct from aromatic CH. |

| 21.6 | Methyl (CH | Ar-C H | Typical shift for a toluene-derivative methyl. |

| 18.6 * | Methyl (CH | Vinyl-C H | Methyl on the double bond. (Estimated based on analog) |

*Note: The vinyl methyl carbon shift is estimated based on the unsubstituted methacrylophenone analog, as specific literature values for this carbon in this specific derivative are often implicitly grouped with aliphatic signals.

Expert Commentary

-

Carbonyl Environment: The shift at 199.3 ppm is diagnostic.[1] Non-conjugated ketones typically appear >205 ppm. The upfield shift to 199.3 ppm indicates strong conjugation with the

-electrons of the benzene ring and the alkene. -

Alkene Differentiation: The quaternary alkene carbon (144.1 ppm) is significantly downfield of the terminal methylene carbon (125.1 ppm), a pattern driven by the polarization of the enone system (

-carbon is less shielded in general, but here structural substitution dominates).

References

-

Zhu, D.-Y., Li, W.-D., Yang, C., Chen, J., & Xia, J.-B. (2018).[3] Visible-Light-Induced Carboxylation of Alkenyl C–H Bonds with CO2. Organic Letters, 20(11), 3282–3285.[3] [Link]

-

PubChem. (n.d.).[4] Compound Summary for CID 13245047. National Library of Medicine. Retrieved from [Link]

Sources

- 1. This compound | 62834-89-3 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C11H12O | CID 13245047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 62834-89-3 | Benchchem [benchchem.com]

- 6. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profiling & Solvent Selection for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS: 62834-89-3), a critical intermediate in the synthesis of functionalized indanones and a specialized photoinitiator monomer.

Effective utilization of this compound in drug development and polymer synthesis requires precise control over its solvation state. This document synthesizes empirical data with theoretical modeling (Hansen Solubility Parameters) to provide researchers with a rational basis for solvent selection, extraction protocols, and reaction medium engineering.

Molecular Identity & Physicochemical Baseline[1][2]

Understanding the solubility requires a structural deconstruction of the molecule. The compound features a lipophilic p-tolyl moiety conjugated with a polar enone system.

| Property | Specification | Mechanistic Implication |

| IUPAC Name | This compound | Defines structural connectivity. |

| Common Name | 4'-Methyl-2-methylacrylophenone | Highlights relationship to acrylophenone. |

| CAS Number | 62834-89-3 | Unique identifier for database retrieval.[1][2] |

| Molecular Weight | 160.21 g/mol | Low MW facilitates rapid dissolution kinetics. |

| Physical State | Liquid (Colorless to Pale Yellow) | Miscibility is often more relevant than saturation limits. |

| LogP (Predicted) | ~2.9 - 3.1 | Indicates moderate lipophilicity; prefers organic phases. |

| H-Bond Donors | 0 | No -OH or -NH groups; cannot self-associate via H-bonds. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Lewis base; interacts well with protic solvents (Alcohols). |

Solubility Landscape: Empirical & Predicted

The following classification categorizes solvents based on their thermodynamic interaction with the solute. Data is derived from structural analog analysis (acetophenone derivatives) and empirical miscibility rules.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Interaction Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces and dipole interactions match the enone core. Ideal for extraction. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Excellent | Dipole-dipole interactions dominate. DMSO is the standard for biological stock solutions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Good/High | |

| Polar Protic | Ethanol, Methanol, Isopropanol | Good | The carbonyl oxygen acts as an H-bond acceptor. Solubility may decrease significantly at low temperatures ( |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate/Low | Lacks polar interactions. Likely miscible at high concentrations but prone to phase separation at low temperatures. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | Hydrophobic effect dominates. Requires co-solvents (e.g., PEG-400, Tween 80) for aqueous formulation. |

Critical Insight: For reaction chemistry involving radical polymerization, avoid solvents with high chain-transfer constants (e.g., Carbon Tetrachloride) despite their high solubility capability. Toluene is often the preferred medium for synthesis due to its inertness and high solubilizing power.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters.[3] The total cohesive energy density is split into three components: Dispersion (

Estimated HSP Values for this compound:

-

(Dispersion): 19.0 MPa

-

(Polarity): 7.5 MPa

-

(H-Bonding): 4.5 MPa

Solvent Selection Logic (The "Distance" Metric)

To optimize a solvent blend, calculate the "distance" (

-

Small

(< 8.0): High probability of miscibility/solubility. -

Large

(> 10.0): Likely immiscible or requires heating.

Experimental Protocols: Self-Validating Systems

For researchers requiring exact quantitative data (e.g., for formulation stability), the following Saturation Shake-Flask Method coupled with HPLC-UV is the gold standard.

Protocol A: Determination of Equilibrium Solubility

Objective: Determine the exact saturation limit (

-

Preparation:

-

Add excess liquid solute (approx. 0.5 mL) to 2.0 mL of the target solvent in a borosilicate glass vial.

-

Validation Check: Ensure a visible phase separation or undissolved droplets remain. If the solution becomes clear, add more solute.

-

-

Equilibration:

-

Agitate the vial at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).

-

Allow the phases to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins if an emulsion forms).

-

-

Sampling & Filtration:

-

Carefully withdraw the supernatant using a glass syringe.

-

Filter through a 0.22 µm PTFE filter (compatible with organics) to remove micro-droplets.

-

Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase: Acetonitrile:Water (70:30 v/v) isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic

) and 280 nm (carbonyl -

Calculation: Compare peak area against a 5-point calibration curve of the standard in Acetonitrile.

-

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical decision process for solvent selection and solubility validation.

Caption: Logical workflow for selecting and validating solvents based on the specific application of this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13245047, this compound. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. (Source for HSP theory and group contribution methodology).

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C11H12O | CID 13245047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Methodological & Application

Application Notes and Protocols: Michael Addition with 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Abstract

This document provides a comprehensive guide to performing the Michael addition reaction using 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one as the Michael acceptor. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, and practical considerations for successful execution. We will delve into the underlying principles of this powerful reaction, explore its applications, and provide a step-by-step protocol for a representative reaction with a thiol nucleophile.

Introduction: The Significance of the Michael Addition

The Michael addition reaction is a versatile and widely utilized transformation in organic synthesis, enabling the formation of 1,5-dicarbonyl compounds and other valuable adducts.[2] Its significance lies in its ability to create new bonds at the β-carbon of an α,β-unsaturated system, a position less reactive than the carbonyl carbon itself.[2] This regioselectivity is a key feature that makes the Michael addition indispensable for the construction of complex molecular architectures.

In the realm of drug development, the Michael addition is of particular importance. Many bioactive molecules and pharmaceuticals contain functionalities that can be installed via this reaction.[1] Furthermore, the α,β-unsaturated carbonyl moiety, also known as a Michael acceptor, is a common warhead in covalent inhibitor drugs that form irreversible bonds with target proteins, a strategy employed in various cancer therapies.[1][3][4]

The substrate of focus, this compound, is an α,β-unsaturated ketone. The presence of the methyl group at the α-position and the tolyl group on the carbonyl introduces specific steric and electronic properties that influence its reactivity as a Michael acceptor. Understanding these nuances is critical for optimizing reaction conditions and achieving desired outcomes.

Mechanistic Insights: The "Why" Behind the Protocol

The Michael addition proceeds via a conjugate addition mechanism. The reaction is typically catalyzed by a base, which deprotonates the nucleophile (the Michael donor) to generate a more potent nucleophilic species, often an enolate or a thiolate.[5][6] This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor.[1][5]

The key steps of the base-catalyzed Michael addition are as follows:

-

Deprotonation of the Nucleophile: A base removes an acidic proton from the Michael donor, creating a resonance-stabilized anion.

-

Nucleophilic Attack: The generated nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl compound. This step is the characteristic 1,4-addition.[2]

-

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final product.[5][6]

The choice of base, solvent, and temperature are critical parameters that dictate the success of the reaction. A base strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions is ideal. The solvent must be able to dissolve the reactants and facilitate the reaction without interfering with it. Temperature control is crucial for managing the reaction rate and minimizing the formation of byproducts.

Visualizing the Mechanism

Caption: General mechanism of the Michael addition reaction.

Experimental Protocol: Michael Addition of a Thiol to this compound

This protocol details the addition of a generic thiol (R-SH) to this compound. Thiols are excellent nucleophiles for Michael additions and are relevant in the context of covalent inhibitors that target cysteine residues in proteins.[7]

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flask with stir bar |

| Thiol (e.g., thiophenol, benzyl mercaptan) | Magnetic stirrer hotplate |

| Base (e.g., triethylamine, DBU, potassium carbonate) | Condenser |

| Anhydrous Solvent (e.g., THF, CH2Cl2, Ethanol) | Syringes and needles |

| Diethyl ether | Thin Layer Chromatography (TLC) plates |

| Saturated aqueous ammonium chloride (NH4Cl) | UV lamp |

| Saturated aqueous sodium bicarbonate (NaHCO3) | Rotary evaporator |

| Brine | Chromatography column |

| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | NMR spectrometer, Mass spectrometer, IR spectrometer |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the Michael acceptor in the chosen anhydrous solvent (e.g., 10 mL of THF per 1 mmol of acceptor).

-

Nucleophile Addition: Add the thiol (1.1 eq) to the reaction mixture via syringe.

-

Base Addition: Add the base (0.1 - 1.0 eq, depending on the base strength and substrate reactivity) dropwise to the stirred solution at room temperature. Note that for some highly reactive thiols, a catalyst may not be necessary, especially in polar solvents.[8][9]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

-

Reaction Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Michael adduct.

-

Characterization: Characterize the purified product by NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the Michael addition protocol.

Data Interpretation and Expected Outcomes

Thin Layer Chromatography (TLC)

A successful Michael addition will show the consumption of the starting enone (less polar) and the formation of the adduct (more polar) on the TLC plate. The Rf values will be distinct, allowing for effective monitoring.

Spectroscopic Characterization

¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum will be the disappearance of the vinyl proton signals of the Michael acceptor and the appearance of new signals corresponding to the protons at the α- and β-carbons of the newly formed saturated system. For the starting material, this compound, one would expect to see signals for the vinyl protons.[10] In the product, these will be replaced by signals for the methine and methylene protons, typically appearing as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon signals for the double bond in the starting material will be absent in the product spectrum. New signals corresponding to the sp³-hybridized α- and β-carbons will appear.

Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the sum of the molecular weights of the Michael acceptor and the nucleophile.

Infrared (IR) Spectroscopy: The C=C stretching frequency of the enone (around 1620-1640 cm⁻¹) will be absent in the IR spectrum of the product. The carbonyl (C=O) stretching frequency will remain, typically around 1680-1700 cm⁻¹.

Table of Expected Spectroscopic Data

| Spectroscopic Technique | This compound (Starting Material) | Michael Adduct (Product) |

| ¹H NMR | Vinyl protons (δ ≈ 5.5-6.5 ppm) | Disappearance of vinyl protons. Appearance of new aliphatic protons (δ ≈ 2.5-4.0 ppm) for the CH-S and CH2 groups. |

| ¹³C NMR | sp² carbons of the double bond (δ ≈ 120-140 ppm) | Disappearance of sp² carbon signals of the double bond. Appearance of new sp³ carbon signals. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z = 161.22 | [M+H]⁺ = (Molecular Weight of Acceptor + Molecular Weight of Nucleophile) + 1 |

| IR (cm⁻¹) | C=C stretch (~1630 cm⁻¹), C=O stretch (~1660 cm⁻¹) | Absence of C=C stretch. Presence of C=O stretch (~1680 cm⁻¹). |

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Insufficiently strong base: Use a stronger base or increase the amount of base.

-

Steric hindrance: The methyl group on the α-carbon can sterically hinder the approach of bulky nucleophiles. Consider using a less hindered nucleophile or a more reactive Michael acceptor.

-

Low temperature: Increase the reaction temperature.

-

-

Formation of Side Products:

-

1,2-addition: While less common with soft nucleophiles like thiols, hard nucleophiles can lead to 1,2-addition to the carbonyl group. Using a softer nucleophile or a Lewis acid catalyst can favor 1,4-addition.

-

Polymerization: Michael acceptors can polymerize, especially under strongly basic conditions.[1] Use a milder base or add the base slowly at a lower temperature.

-

-

Asymmetric Michael Addition: For the synthesis of chiral molecules, asymmetric Michael additions can be employed using chiral catalysts or auxiliaries. This is a vast field with numerous methodologies available.[11][12][13]

Conclusion

The Michael addition of nucleophiles to this compound is a robust and reliable method for the synthesis of a variety of valuable compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The protocol provided herein serves as a solid foundation for further exploration and optimization of this important transformation.

References

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

Deng, L., et al. (2005). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Journal of the American Chemical Society. [Link]

-

The Organic Chemistry Tutor. Michael Addition. [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

-

MDPI. (2020, June 2). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. [Link]

-

Ingenta Connect. (2006, October 1). Michael Addition of Thiols to -Enones: Is Any Catalyst Necessary?. [Link]

-

Royal Society of Chemistry. (2006, March 6). Michael addition of thiols to α-enones in ionic liquids with and without organocatalysts. [Link]

-

National Institutes of Health. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. [Link]

-

Bentham Science. Michael Addition of Thiols to α-Enones: Is Any Catalyst Necessary?. [Link]

-

Royal Society of Chemistry. Michael addition of thiols to α-enones in ionic liquids with and without organocatalysts. [Link]

-

National Institutes of Health. (2022, May 17). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. [Link]

-

Fiveable. Michael Acceptor Definition. [Link]

-

MDPI. (2022, July 7). DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS. [Link]

-

PubMed. (2023, June 1). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. [Link]

-

PubMed. (2018, February 12). Direct Asymmetric Michael Reaction of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Two Secondary Amine Catalysts. [Link]

-

Semantic Scholar. The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters. [Link]

-

Thieme. 2. NMR Spectra and Molecular Structure. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. CAS No : 62834-89-3 | Product Name : this compound. [Link]

-

ResearchGate. 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1.... [Link]

-

Doc Brown's Chemistry. and explaining the - H-1 proton NMR spectrum: 2-methylpropene. [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aura.american.edu [aura.american.edu]

- 8. Michael Addition of Thiols to α-Enones: Is Any Catalyst Nece...: Ingenta Connect [ingentaconnect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Direct Asymmetric Michael Reaction of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Two Secondary Amine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one in Aza-Michael Addition Reactions

Abstract & Core Directive

This application note details the optimized protocols for performing aza-Michael addition reactions using 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS: 62834-89-3). While simple vinyl ketones are highly reactive Michael acceptors, this specific substrate presents unique challenges due to the

Substrate Profile & Mechanistic Insight

Chemical Identity

-

IUPAC Name: this compound

-

Common Name:

-Methyl-4'-methylacrylophenone -

Structure: An aromatic ketone conjugated to a terminal alkene with an

-methyl group. -

Key Features:

-

Electrophile: The

-carbon ( -

Steric Gate: The

-methyl group hinders the approach of bulky nucleophiles and destabilizes the planar transition state required for conjugation. -

Electronic Modulation: The p-tolyl group is weakly electron-donating, slightly reducing the electrophilicity of the carbonyl carbon compared to a phenyl analog, making the Michael acceptor slightly less reactive ("softer").

-

Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition.[2][3] The amine nucleophile attacks the

Figure 1: Mechanistic cycle of the aza-Michael addition. Note the potential for reversibility (Retro-Michael) which is exacerbated by steric bulk at the

Experimental Protocols

Method A: Solvent-Free "Green" Protocol (High Reactivity Amines)

Applicability: Aliphatic secondary amines (e.g., morpholine, piperidine, diethylamine).

Rationale: High concentration drives the equilibrium toward the product, overcoming the steric hindrance of the

Protocol:

-

Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add This compound (1.0 mmol, 160 mg).

-

Addition: Add the amine (1.2 mmol, 1.2 equiv) dropwise.

-

Note: No solvent is added.[4] If the amine is solid, use a minimum amount of water or ethanol (0.5 mL) to create a slurry.

-

-

Reaction: Cap the vial and stir vigorously at room temperature (25 °C) for 2–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting enone spot (

) should disappear.

-

-

Workup:

-

If solid precipitates: Filter and wash with cold hexane.

-

If oil: Dissolve in Et_2O (10 mL), wash with water (2 x 5 mL) to remove excess amine, dry over

, and concentrate in vacuo.

-

Method B: Lewis Acid Catalyzed (Aromatic/Hindered Amines)

Applicability: Anilines, hindered primary amines, or when Method A fails. Rationale: The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO energy of the alkene and facilitating attack by weaker nucleophiles.

Reagents:

-

Catalyst:

(10 mol%) or -

Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

-

Activation: In a round-bottom flask, dissolve This compound (1.0 mmol) in DCM (3 mL). Add the Lewis Acid catalyst (0.1 mmol). Stir for 10 minutes to ensure coordination.

-

Addition: Add the amine (1.1 mmol).

-

Reaction: Stir at room temperature.

-

Optimization: If no reaction after 4 hours, heat to reflux (40 °C for DCM, 80 °C for Toluene).

-

-

Quench: Add saturated

solution (5 mL). -

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography is usually required. Use a gradient of Hexane

Hexane/EtOAc (90:10).

Optimization & Data Analysis

The following table summarizes expected trends based on the electronic properties of the substrate.

| Variable | Condition | Outcome | Mechanistic Note |

| Solvent | Water | Excellent | Hydrophobic effect accelerates reaction; often requires no catalyst. |

| Toluene | Good | Best for high-temperature reactions with aromatic amines. | |

| THF | Poor | Competitive coordination to Lewis Acids reduces rate. | |

| Catalyst | None | Slow | Works only for cyclic secondary amines (e.g., morpholine). |

| High Yield | Cheap, effective Lewis acid for this specific enone class. | ||

| Proline | Moderate | Organocatalysis is slower due to steric clash with | |

| Amine | Morpholine | >95% Yield | Highly nucleophilic; no steric bulk. |

| Aniline | <40% Yield | Weak nucleophile; requires Lewis Acid + Heat. |

Troubleshooting Guide

Issue 1: Polymerization of Substrate

-

Symptom:[1][4][5][6][7][8] Formation of a gummy, insoluble solid instead of the Michael adduct.

-

Cause: The

-methyl vinyl ketone motif is structurally similar to methyl methacrylate and can polymerize under basic conditions or high heat. -

Solution: Add a radical inhibitor (e.g., Hydroquinone, 1% w/w) to the reaction mixture if heating is required.

Issue 2: Retro-Michael Reaction (Low Conversion)

-

Symptom:[1][4][5][6][7][8] Product decomposes back to starting material during workup or on the column.

-

Cause: The steric bulk of the

-methyl group destabilizes the adduct. -

Solution: Avoid acidic silica gel. Neutralize silica with 1%

before chromatography. Store products at -20 °C.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal protocol based on amine nucleophilicity.

References

-

C

-Substituted Enones- Source: ResearchG

- Context: General conditions for electron-deficient alkenes using molecular sieves and Lewis acids.

-

Ionic Liquids in Aza-Michael Reactions

- Source: MDPI (Molecules 2026)

- Context: Green chemistry protocols for sterically hindered substr

-

Synthesis of this compound (CAS 62834-89-3)

-

Lewis Acid C

- Source: Organic Chemistry Portal

- Context: Mechanistic details on and activ

Sources

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. β-Amino ketone synthesis by addition [organic-chemistry.org]

The Pivotal Role of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one in Modern Pharmaceutical Synthesis: A Guide for Researchers

This technical guide provides an in-depth exploration of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, a key pharmaceutical intermediate. We will delve into its critical application in the synthesis of the centrally acting muscle relaxant, Tolperisone, providing detailed protocols, mechanistic insights, and analytical methodologies for drug development professionals. Our focus is to bridge the gap between theoretical chemistry and practical application, offering a comprehensive resource for researchers and scientists in the field.

Introduction to this compound: A Versatile Chalcone Derivative

This compound, also known as 4'-methyl-α-methylacrylophenone, is a member of the chalcone family of compounds. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.

While this specific intermediate may not possess intrinsic therapeutic properties, its true value lies in its role as a building block for more complex and pharmacologically active molecules. Its reactive α,β-unsaturated ketone functionality makes it a versatile substrate for various chemical transformations, most notably the Mannich reaction, which is central to the synthesis of several pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62834-89-3 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4'-methyl-α-methylacrylophenone, 2-Methyl-1-(p-tolyl)prop-2-en-1-one |

| Appearance | Varies; often a liquid or low-melting solid |

Application in the Synthesis of Tolperisone: A Centrally Acting Muscle Relaxant

The primary and most significant application of this compound is as a crucial intermediate in the industrial synthesis of Tolperisone.[1] Tolperisone is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases.[2]

The synthesis of Tolperisone from 4'-methylpropiophenone proceeds via a Mannich reaction, where this compound is formed in situ and subsequently reacts with piperidine to yield the final product.[3] This reaction is a classic example of aminoalkylation at the α-position of a ketone.

The Mannich Reaction: A Cornerstone of Tolperisone Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound (4'-methylpropiophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine). The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and reacts with the enol form of the ketone.

Caption: Step-by-step workflow for the synthesis and purification of Tolperisone HCl.

Mechanism of Action of Tolperisone: A Molecular Perspective

Tolperisone exerts its muscle relaxant effects through a multi-faceted mechanism of action, primarily targeting the central nervous system. [4][5]Its chemical structure, derived from the this compound intermediate, is crucial for its pharmacological activity.

-

Inhibition of Voltage-Gated Sodium and Calcium Channels: Tolperisone blocks voltage-gated sodium and calcium channels in a state- and voltage-dependent manner. [2][4][5]This action stabilizes neuronal membranes and reduces the hyperexcitability of neurons, thereby inhibiting the transmission of nerve impulses that lead to muscle spasms.

-

Action on Spinal Reflexes: The drug has been shown to inhibit both monosynaptic and polysynaptic reflexes in the spinal cord, which are responsible for maintaining muscle tone. [6][7]* Minimal Sedative Effects: Unlike many other centrally acting muscle relaxants, Tolperisone has a favorable side effect profile with minimal sedation, which is a significant clinical advantage. [4]

Caption: The mechanism of action of Tolperisone.

Analytical Methods for Quality Control

The purity of this compound and the final Tolperisone product is critical for pharmaceutical applications. This intermediate can also be present as an impurity in the final drug substance. Therefore, robust analytical methods are essential for quality control.

Table 3: Recommended Analytical Techniques

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of Tolperisone and its impurities, including this compound. [8][9] |

| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress and identification of impurities. [10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the intermediate and final product. |

| Infrared (IR) Spectroscopy | Functional group analysis and confirmation of product formation. |

Example HPLC Method for Impurity Profiling of Tolperisone

A stability-indicating HPLC method is crucial for the determination of Tolperisone and its related impurities.

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm). [9]* Flow Rate: Typically 1.0 mL/min.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the clinically important muscle relaxant, Tolperisone. Understanding its synthesis, reactivity, and the detailed protocols for its conversion to the final active pharmaceutical ingredient is essential for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to facilitate the efficient and safe production of high-purity Tolperisone, ultimately contributing to the development of effective therapies for musculoskeletal disorders.

References

- The Chemistry of Relief: Exploring the Mechanism of Tolperisone Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-relief-exploring-the-mechanism-of-tolperisone-hydrochloride-158289577.html]

- Tolperisone. In: Wikipedia. [URL: https://en.wikipedia.org/wiki/Tolperisone]

- Tolperisone Pharmacology - Active Ingredient. RxReasoner. [URL: https://rxreasoner.com/drugs/tolperisone/pharmacology]

- US20060041141A1 - Method for producing salts of tolperisone. Google Patents. [URL: https://patents.google.

- What is the mechanism of Tolperisone Hydrochloride? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-tolperisone-hydrochloride-240717145701.html]

- WO2004050648A1 - Method for producing salts of tolperisone. Google Patents. [URL: https://patents.google.

- Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4101230/]

- EP1567510B1 - Method for producing salts of tolperisone. Google Patents. [URL: https://patents.google.

- CN110845443A - Method for preparing high-purity tolperisone hydrochloride. Google Patents. [URL: https://patents.google.

- US9675598B2 - Compositions of tolperisone. Google Patents. [URL: https://patents.google.

- a review on tolperisone – centrally acting muscle relaxant and its analytical methods. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://wjpr.net/download/article/1449039864.pdf]

- Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. TSI Journals. [URL: https://www.tsijournals.com/articles/development-and-validation-of-rphplc-method-for-determining-impurity-profiling-fortolperisone-hydrochloride-in-tablet-dosage-fo.pdf]

- Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267301/]

- What is the procedure for synthesis of Mannich base ? ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_procedure_for_synthesis_of_Mannich_base]

- Mannich Reaction. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-resource-library/chemistry-named-reactions/mannich-reaction.html]

- CAS No : 62834-89-3 | Product Name : this compound. Pharmaffiliates. [URL: https://www.

- (12) Patent Application Publication (10) Pub. No.: US 2009/0253743 A1. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/b9/3b/68/f259024a1b02b5/US20090253743A1.pdf]

- This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/62834-89-3.htm]

- (PDF) TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone and piperidine in pharmaceutical preparations. ResearchGate. [URL: https://www.researchgate.

- 4-Methylpropiophenone Synthesis Guide | PDF | Water | Chemical Compounds. Scribd. [URL: https://www.scribd.com/doc/2128795/4-Methylpropiophenone-Synthesis-Guide]

- 4'-Methylpropiophenone: Applications, synthesis and FTIR. ChemicalBook. [URL: https://www.chemicalbook.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Tolperisone - Wikipedia [en.wikipedia.org]

- 3. CN110845443A - Method for preparing high-purity tolperisone hydrochloride - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 6. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 7. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Quantification of Tolperisone Impurity 1 in Pharmaceutical Formulations by Stability-Indicating RP-HPLC

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust, and validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Tolperisone Impurity 1 in both active pharmaceutical ingredients (API) and finished pharmaceutical formulations. The control of impurities is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies to ensure the safety and efficacy of medicinal products.[1][2] This document provides a comprehensive protocol, the scientific rationale behind the methodological choices, and guidance on method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The described method is designed for use by researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling

Tolperisone is a centrally acting muscle relaxant widely used in the treatment of musculoskeletal disorders and spasticity.[5][6] Chemically, it is 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one.[] During its synthesis, formulation, and storage, several related substances or impurities can arise. These impurities, even at trace levels, can impact the drug product's safety and efficacy. Therefore, their diligent monitoring and control are non-negotiable aspects of pharmaceutical quality assurance.

Regulatory frameworks, such as the ICH Q3B(R2) guideline, establish strict thresholds for the reporting, identification, and qualification of impurities in new drug products.[1][8][9] This necessitates the development of highly sensitive and specific analytical methods capable of separating and quantifying these impurities. This note focuses on a specific known impurity, referred to herein as "Impurity 1," providing a field-proven method for its determination.

Scientific Rationale of the Analytical Method

The selection of the analytical technique and its parameters is grounded in the physicochemical properties of Tolperisone and its impurities.

-

Choice of Technique: Reverse-Phase HPLC (RP-HPLC) RP-HPLC is the gold standard for pharmaceutical impurity analysis due to its high resolving power, sensitivity, and robustness. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (the column) and a polar mobile phase. For Tolperisone and its related impurities, which are moderately polar organic molecules, a C18 stationary phase provides excellent retention and selectivity.[5][10]

-

Mobile Phase Strategy: pH Control and Gradient Elution Tolperisone is a basic compound. The pH of the mobile phase is therefore a critical parameter influencing its degree of ionization and, consequently, its retention time and peak shape. An alkaline pH (e.g., pH 8.0) ensures that Tolperisone and related basic impurities are in their neutral, more retentive form, leading to better chromatographic performance and resolution from other components.[5][10]

A gradient elution program, where the proportion of the organic solvent (acetonitrile) in the mobile phase is increased over time, is employed. This is causally superior to an isocratic method for impurity analysis because it provides optimal resolution for early-eluting polar impurities while ensuring that the highly retained main analyte (Tolperisone) and any non-polar impurities are eluted efficiently with sharp, symmetrical peaks within a practical runtime.[5][10]

-

Detection: UV Spectrophotometry UV detection is selected for its simplicity, reliability, and wide applicability. The wavelength of 254 nm is chosen as it offers a good chromophoric response for both Tolperisone and its known impurities, ensuring high sensitivity for the quantification of trace-level components.[5][6][10]

Experimental Workflow and Logic

The entire process, from sample preparation to final analysis, is designed to be a self-validating system, ensuring data integrity at every stage.

Caption: High-level experimental workflow for impurity quantification.

Detailed Analytical Protocol

4.1 Instrumentation and Materials

-

Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array or UV Detector (Waters Alliance or equivalent).[5]

-

Column: InertSustain C18 (250 x 4.6 mm, 3 µm) or equivalent.[5]

-

Chemicals: Potassium Dihydrogen Phosphate (KH₂PO₄), Diethylamine, Acetonitrile (HPLC grade), Purified Water.

-

Reference Standards: Tolperisone HCl RS, Tolperisone Impurity 1 RS.

4.2 Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.01 M KH₂PO₄ buffer:Acetonitrile (50:50 v/v). pH adjusted to 8.0 with Diethylamine.[5][10] |

| Mobile Phase B | 0.01 M KH₂PO₄ buffer:Acetonitrile (30:70 v/v). pH adjusted to 8.0 with Diethylamine.[5][10] |

| Gradient Program | Time (min) / %B: 0/50, 5/50, 12/60, 15/70, 25/90, 30/50, 35/50.[10] |

| Flow Rate | 1.0 mL/min.[5][10] |

| Column Temperature | 40°C.[5][10] |

| Detection Wavelength | 254 nm.[5][10] |

| Injection Volume | 10 µL.[5][10] |

| Diluent | Mobile Phase A. |

4.3 Preparation of Solutions

-

Impurity 1 Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Impurity 1 RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Impurity 1 Standard Solution (e.g., 1.0 µg/mL): Dilute 1.0 mL of the Stock Solution to 100 mL with Diluent.

-

Tolperisone Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Tolperisone HCl RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.[5]

-

System Suitability Solution (SSS): Spike the Tolperisone Stock Solution with a known amount of Impurity 1 (and other relevant impurities) to achieve a final concentration of approximately 1.0 µg/mL for the impurity and 1000 µg/mL for Tolperisone. This solution is critical for verifying the separation capability of the method.[5]

-

Sample Solution (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Tolperisone and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with Diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. The target concentration is 1000 µg/mL of Tolperisone.[5][11]

-

4.4 System Suitability Test (SST)

Before sample analysis, perform at least five replicate injections of the SSS. The system is deemed suitable for use only if the following criteria are met. This step provides authoritative validation of the system's performance for each run.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | ≥ 2.0 between Tolperisone and Impurity 1 peaks.[5][10] | Ensures baseline separation and accurate peak integration. |

| Tailing Factor (T) | ≤ 2.0 for both Tolperisone and Impurity 1 peaks. | Confirms good peak symmetry, preventing co-elution issues. |

| Theoretical Plates (N) | ≥ 2000 for both peaks. | Indicates high column efficiency and good chromatography. |

| % RSD | ≤ 5.0% for the peak area of Impurity 1. | Demonstrates the precision of the injection and detection system. |

4.5 Analysis and Calculation

Inject the Diluent (as a blank), the Impurity 1 Standard Solution, and the prepared Sample Solutions into the chromatograph. Record the peak areas.

The percentage of Impurity 1 in the sample is calculated using the following formula:

% Impurity 1 = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Where:

-

Area_Imp_Sample: Peak area of Impurity 1 in the sample chromatogram.

-

Area_Imp_Std: Average peak area of Impurity 1 from the standard solution injections.

-

Conc_Std: Concentration of Impurity 1 in the standard solution (µg/mL).

-

Conc_Sample: Concentration of Tolperisone in the sample solution (µg/mL).

Method Validation: A Trustworthy System

The described analytical method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[3][4][12] Validation provides documented evidence of the method's reliability.

Caption: Logical relationship between regulatory guidelines and method validation.

5.1 Summary of Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria for Impurity Method |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (API, excipients, other impurities, degradants). | Peak purity of Impurity 1 confirmed via DAD. No interference at the retention time of Impurity 1 in placebo and blank samples. Successful separation from degradation products in forced degradation studies.[3][13] |

| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) > 0.999 over a range from LOQ to 150% of the specification limit.[5][12] |

| Accuracy | To measure the closeness of the test results to the true value. | Mean % recovery of spiked impurity at different levels (e.g., 50%, 100%, 150% of specification) should be within 90.0% to 110.0%.[3][13] |

| Precision | Repeatability (Intra-assay): To show precision under the same operating conditions over a short interval. Intermediate Precision: To express within-laboratory variations (different days, analysts, equipment). | % RSD should be ≤ 5.0% for repeatability. For intermediate precision, % RSD should also be within an acceptable range, demonstrating the method's reproducibility.[3][14] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. Precision (%RSD) and accuracy (%Recovery) at the LOQ concentration must meet pre-defined criteria.[5][12] |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). | System suitability parameters must remain within acceptance criteria under all varied conditions. |

Conclusion

This application note provides a scientifically sound, detailed, and robust RP-HPLC method for the quantification of Tolperisone Impurity 1. The causality behind each methodological choice has been explained to provide a deeper understanding for the analytical scientist. By adhering to the described protocol and performing a thorough validation as per ICH guidelines, laboratories can ensure the generation of trustworthy and accurate data, supporting the development and release of safe and effective Tolperisone pharmaceutical products.

References

-

Raju, T.V.R., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Available at: [Link][5][10]

-

Patel, D., et al. (n.d.). Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. Trade Science Inc. Available at: [Link]

-

AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link][1]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

-

ResearchGate. (2013). (PDF) Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Available at: [Link]

-

European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in new drug products - Scientific guideline. Available at: [Link][8]

-

AMS Biopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][3]

-

YouTube. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Available at: [Link][9]

-

SlideShare. (n.d.). ICH- Q3 Impurity. Available at: [Link][2]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link][12]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Simple validated isocratic RP –HPLC method for estimation of Tolperisone in bulk and pharmaceutical dosage form. Available at: [Link]

-

International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link][13]

-

World Journal of Pharmaceutical Research. (2017). A review on tolperisone – centrally acting muscle relaxant and its analytical methods. Available at: [Link][6]

-

European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link][4]

-

European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][14]

-

Journal of Drug Delivery and Therapeutics. (n.d.). UV Spectrophotometric Method: A Quantitative Estimation of Tolperisone Hydrochloride in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

-

ResearchGate. (n.d.). Structure of Tolperisone. Available at: [Link]

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. ICH- Q3 Impurity | PPTX [slideshare.net]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]